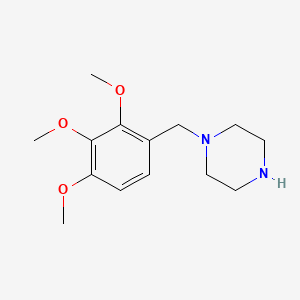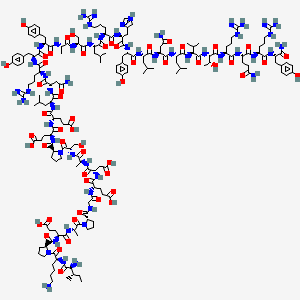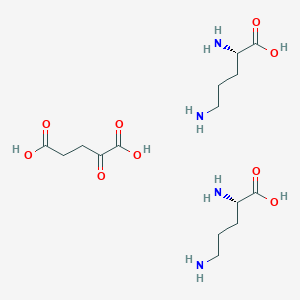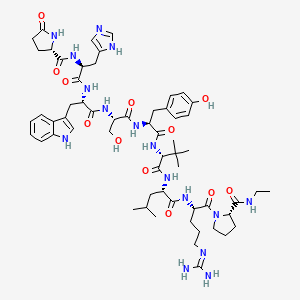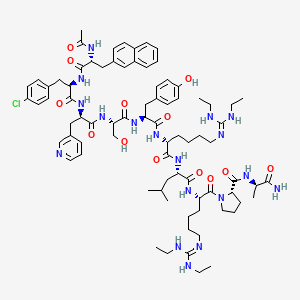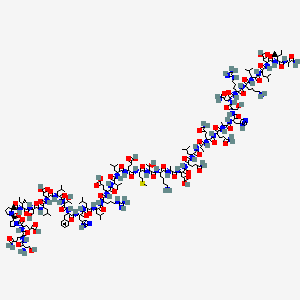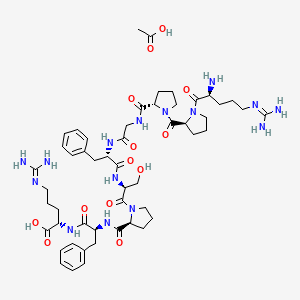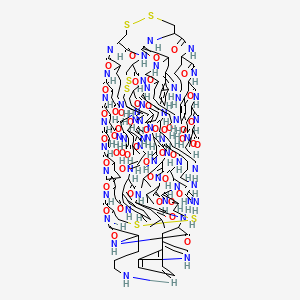
Ac-ANW-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-ANW-AMC is a fluorogenic peptide substrate and used for measuring chymotrypsin-like activity of the immunoproteasome.This substrate is specific to the immunoproteasome, and is not hydrolyzed efficiently by the constitutive proteasome. Cleavage of this peptide by the immunoproteasome or other enzymes liberates the fluorophore AMC causing a strong fluorescent signal which is detected at an Excitation wavelength of 345nm and Emission wavelength of 445nm.
Aplicaciones Científicas De Investigación
Corrosion and Erosion-Corrosion Resistance
Ac-ANW-AMC, specifically in the form of Fe-based amorphous metallic coatings (AMCs), exhibits superior corrosion and erosion-corrosion resistance. AC-HVAF sprayed FeCrMoMnWBCSi AMC was found to have a denser structure with lower porosity and almost no oxides compared to HVOF AMC, providing better resistance to uniform corrosion and pitting. This is attributed to the impact structure and low donor density in the passive film, which enhance its erosion-corrosion resistance due to high hardness and compact structure (Wang et al., 2015).
Nanowire Morphology and Wettability
The nanomorphology of alumina nanowires (ANWs), created by a two-step anodizing process, significantly influences their superhydrophobic properties. Anodizing aluminum in pyrophosphoric acid to form an ordered ANW structure, followed by chemical bonding with fluorinated self-assembled monolayers, leads to the formation of superhydrophobic surfaces with high water contact angles. This process creates pyramidal ANW structures that contribute to superhydrophobicity and varying slipping properties (Kikuchi et al., 2021).
Affinity Monolith Chromatography
Affinity Monolith Chromatography (AMC) is a powerful method for selective separation and analysis of specific target compounds in samples. It involves using a monolithic support and a biologically related binding agent as the stationary phase. AMC finds applications in bioaffinity chromatography, immunoaffinity chromatography, and biointeraction studies, among others, across various fields like analytical chemistry and biotechnology (Pfaunmiller et al., 2013).
Aluminum Matrix Composites
Aluminum matrix composites (AMCs) have emerged as important structural materials due to their high specific strength and good wear resistance. Research on AMCs reinforced with high-entropy alloy particles in asymmetric rolling processes has shown that these materials exhibit improved mechanical properties, making them suitable for applications in automotive and aerospace industries (Luo & Yu, 2022).
Communication in Scientific Research
Effective communication in scientific research, particularly in fields such as synthetic biology, is enhanced by standardized practices for the visual depiction and digital submission of genetic designs. This aids in better understanding and reproducibility of research, ensuring that the scientific community can effectively share and build upon each other's work (Hillson et al., 2016).
Propiedades
Fórmula molecular |
C30H32N6O7 |
|---|---|
Peso molecular |
588.6 |
Clave InChI |
ORTKHFLJSJQDKO-ZCWWJEROSA-N |
Apariencia |
Lyophilized powder |
| Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-AMC) is a 7-amino-4-methylcoumarin labeled fluorogenic peptidyl substrate hydrolyzed by the β5i subunit of the 20S immunoproteasome. | |
Pureza |
>99% |
Secuencia |
Acetyl-Ala-Asn-Trp-7-amido-4-methylcoumarin |
Solubilidad |
Soluble in DMSO |
Fuente |
Synthetic |
Almacenamiento |
-20°C |
Sinónimos |
Ac-ANW-AMC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



